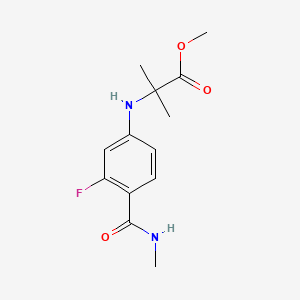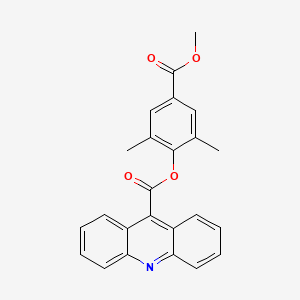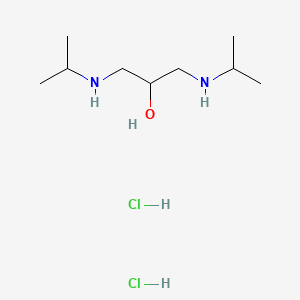
Bis(1,3-dichloro-2-propyl) Phosphate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is an organic phosphoric acid ester compound . It has the molecular formula C6D10HCl4O4P and a molecular weight of 329.996 . It is a stable isotope labelled metabolite .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are methods for extracting its metabolites from urine using mixed-mode anion exchange solid phase extraction .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 10 deuterium atoms (D), 4 chlorine atoms, 4 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm³, a boiling point of 396.9±52.0 °C at 760 mmHg, and a flash point of 193.8±30.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .Applications De Recherche Scientifique
Environmental Occurrence and Human Exposure
BDCPP is an emerging environmental contaminant due to its widespread use in various consumer products. Studies have shown its ubiquitous presence in environmental media, biota, and humans, raising concerns about potential health effects. For instance, significant levels of TDCPP and BDCPP have been detected in human samples, including seminal plasma, breast milk, blood plasma, placenta, and urine (Wang et al., 2020). This widespread detection underscores the need for monitoring and understanding the environmental behavior and health risks of these compounds.
Health Risks and Toxicity
Research has demonstrated that TDCPP induces various toxic effects in animals, including acute, nerve, developmental, reproductive, hepatic, nephron, and endocrine-disrupting toxicity. In vitro studies also reveal TDCPP's cytotoxicity through the formation of reactive oxygen species and induction of endoplasmic reticulum stress in human cell lines. Epidemiological studies suggest reproductive dysfunction and adverse pregnancy outcomes associated with TDCPP exposure, highlighting its endocrine-disrupting effects (Wang et al., 2020).
Analytical Methods for Detection
The development of sensitive analytical methods for detecting BDCPP and other flame retardant metabolites in biological samples is crucial for exposure assessment studies. For example, a method involving liquid chromatography-tandem mass spectrometry has been established for analyzing BDCPP in human urine, facilitating the study of human exposure to flame retardants (Cooper et al., 2011).
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
It is known that organophosphate esters, such as Bis(1,3-dichloro-2-propyl) Phosphate-d10, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that organophosphate esters can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that organophosphate esters can bind to various biomolecules and can influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is known that organophosphate esters can be involved in various metabolic pathways and can interact with various enzymes and cofactors
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(1,3-dichloro-2-propyl) Phosphate-d10 involves the reaction of 1,3-dichloro-2-propanol with phosphorus oxychloride in the presence of deuterated pyridine as a catalyst. The resulting product is then reacted with deuterated phenol to yield the final product.", "Starting Materials": [ "1,3-dichloro-2-propanol-d10", "phosphorus oxychloride", "deuterated pyridine", "deuterated phenol" ], "Reaction": [ "Step 1: Add 1,3-dichloro-2-propanol-d10 to a reaction flask.", "Step 2: Add phosphorus oxychloride dropwise to the reaction flask while stirring under an inert atmosphere.", "Step 3: Add deuterated pyridine as a catalyst to the reaction flask.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and pour it into ice-cold water.", "Step 6: Extract the product with an organic solvent such as dichloromethane.", "Step 7: Dry the organic layer with anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to yield the intermediate product.", "Step 9: Add deuterated phenol to the intermediate product and heat the mixture to reflux for several hours.", "Step 10: Cool the reaction mixture and pour it into ice-cold water.", "Step 11: Extract the product with an organic solvent such as dichloromethane.", "Step 12: Dry the organic layer with anhydrous sodium sulfate.", "Step 13: Concentrate the organic layer under reduced pressure to yield Bis(1,3-dichloro-2-propyl) Phosphate-d10." ] } | |
Numéro CAS |
1477495-19-4 |
Formule moléculaire |
C6H11Cl4O4P |
Poids moléculaire |
329.985 |
Nom IUPAC |
bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |
Clé InChI |
NNKRUBFJSSBFSS-MBXGXEIXSA-N |
SMILES |
C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |
Synonymes |
1,3-Dichloro-2-propanol-d7 Hydrogen Phosphate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



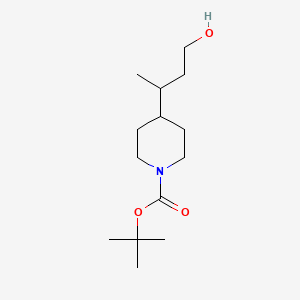

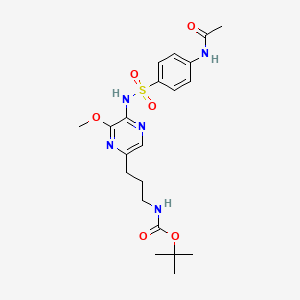
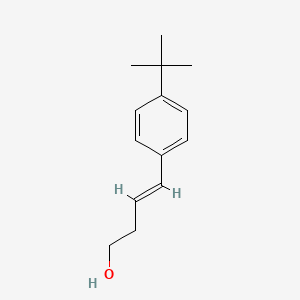

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)



